molecular formula C30H42N4O6S2 B7775556 2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate)

2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate)

Cat. No.: B7775556
M. Wt: 618.8 g/mol
InChI Key: ZXEYMYUUYMLGJW-UHFFFAOYSA-L
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Description

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) is a complex organic compound with a molecular formula of C30H42N4O7S2 and a molecular weight of 634.82 g/mol This compound is known for its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker and two 4-methylbenzenesulfonate groups

Preparation Methods

The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with butane-1,4-diyl bis(4-methylbenzenesulfonate) under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is often used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) bis(4-methylbenzenesulfonate) can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methylbenzenesulfonate;1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4.2C7H8O3S/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6;2*1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,7-10H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYMYUUYMLGJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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